1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea
Description
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea is a complex organic compound featuring a combination of oxazole, phenylethyl, and tetrahydroquinoline moieties
Properties
IUPAC Name |
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(24-17-13-16-8-4-5-9-18(16)23-14-17)25-19(20-22-10-11-27-20)12-15-6-2-1-3-7-15/h1-3,6-7,10-11,13-14,19H,4-5,8-9,12H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOACLGRECYAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea typically involves multi-step organic reactions:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Phenylethyl Intermediate: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene derivatives in the presence of a Lewis acid catalyst.
Tetrahydroquinoline Synthesis: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Urea Formation: The final step involves the reaction of the oxazole-phenylethyl intermediate with the tetrahydroquinoline derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the oxazole ring to oxazoline or the tetrahydroquinoline to decahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Oxazoline, decahydroquinoline
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used to investigate the mechanisms of action of oxazole and quinoline derivatives in biological systems.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydroquinoline moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Oxazol-2-yl)-2-phenylethanone: Lacks the urea and tetrahydroquinoline moieties, making it less complex but also less versatile in biological interactions.
3-(5,6,7,8-Tetrahydroquinolin-3-yl)urea: Does not contain the oxazole and phenylethyl groups, limiting its range of applications.
Uniqueness
This detailed overview should provide a comprehensive understanding of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea, from its synthesis to its applications and mechanisms of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
